5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Catalog No.
S8299347
CAS No.
M.F
C12H15N3O3
M. Wt
249.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Product Name

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

IUPAC Name

5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)11-2-3-12(15(17)18)10(8-11)9-16/h2-3,8-9H,4-7H2,1H3

InChI Key

MNVUYQMGLWLWAJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a chemical compound with the molecular formula C₁₂H₁₅N₃O₃ and a molecular weight of 249.27 g/mol. It features a nitro group (-NO₂) attached to a benzaldehyde moiety, which is further substituted with a 4-methylpiperazine group. This compound is categorized under nitrobenzaldehydes and is notable for its potential applications in medicinal chemistry.

Typical of aldehydes and nitro compounds:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the aldehyde.
  • Reduction Reactions: The nitro group can be reduced to amine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Condensation Reactions: It can react with amines to form imines or Schiff bases, which are significant in organic synthesis.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry

Research indicates that compounds containing piperazine moieties often exhibit significant biological activities, including:

  • Anticancer Properties: Some studies have shown that derivatives of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde possess cytotoxic effects against various cancer cell lines.
  • Antioxidant Activity: In vitro studies suggest that this compound may have antioxidant properties, contributing to its potential therapeutic applications

    The synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde generally involves the following steps:

    • Starting Materials: The synthesis typically starts with 2-nitrobenzaldehyde and 4-methylpiperazine.
    • Reaction Conditions: The reaction is generally conducted under acidic or basic conditions, often using solvents such as ethanol or methanol.
    • Isolation and Purification: Post-reaction, the product is isolated through filtration or extraction and purified using techniques like recrystallization or chromatography.

    This method allows for the efficient production of the compound while maintaining high purity levels .

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde has several potential applications:

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